N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide
Description
Properties
CAS No. |
78797-04-3 |
|---|---|
Molecular Formula |
C13H13N3S |
Molecular Weight |
243.33 g/mol |
IUPAC Name |
N,N-dimethyl-6-pyridin-2-ylpyridine-2-carbothioamide |
InChI |
InChI=1S/C13H13N3S/c1-16(2)13(17)12-8-5-7-11(15-12)10-6-3-4-9-14-10/h3-9H,1-2H3 |
InChI Key |
LYYIAEHXIMCXNS-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=S)C1=CC=CC(=N1)C2=CC=CC=N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of Substituted Precursors
This method involves the cyclization of suitable precursors such as 2-halopyridines or related nitrile derivatives under reductive or oxidative conditions. For example, the cyclization of 2-halopyridines with appropriate coupling agents yields bipyridine frameworks with functional groups at specific positions.
Coupling of Pyridine Derivatives
The Ullmann coupling and other catalytic dehydrogenation methods are widely utilized:
| Method | Catalyst | Raw Material | Yield | Notes |
|---|---|---|---|---|
| Ullmann coupling | Copper catalyst | 2-halopyridines | Moderate | Requires high temperature, produces waste water |
| Raney Nickel dehydrogenation | Raney Nickel | Pyridine | Variable | Efficient, lower cost, environmentally friendly |
Recent advances favor catalytic coupling with Raney nickel due to its cost-effectiveness and reduced environmental impact.
Functionalization to Obtain 6-Carbonyl and Thioamide Derivatives
Oxidation to 6,6'-Dicarboxy-2,2'-bipyridine
- Method: Oxidation of 6,6'-dicyano derivatives with potassium permanganate or similar oxidants.
- Reaction conditions: Elevated temperature (~80°C), with yields around 90%.
Conversion to 6-Carboxylic Acid Derivatives
- Method: Hydrolysis of nitrile groups or oxidation of methyl groups.
- Key intermediates: 6,6'-dicarboxy-2,2'-bipyridine.
Chlorination to Form Dicarboxylic Acid Dichlorides
- Method: Treatment with thionyl chloride.
- Reaction conditions: Reflux in anhydrous conditions, yields >85%.
Formation of Carbothioamide
- Method: Reaction of the dichloride with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine).
- Reaction conditions: Reflux in chloroform or similar solvents, yields around 84%.
Specific Synthesis of N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide
Starting Material Preparation
The precursor 4,4-dimethyl-2,2'-bipyridine is synthesized via pyridine coupling or metal-catalyzed dehydrogenation of 4,4'-dihalogenated pyridines, following methods outlined in recent patents and literature.
Oxidation to 4,4'-Dihydroxamic-2,2'-bipyridine
- Reaction: Oxidation of 4,4'-dimethyl-2,2'-bipyridine using potassium dichromate (K₂Cr₂O₇) in concentrated sulfuric acid.
- Conditions: Stirring at 30–50°C for 30 minutes.
- Outcome: Formation of 4,4'-dihydroxamic bipyridine with high purity.
Conversion to Carbothioamide
- Step: React the hydroxamic bipyridine with thiocarbonyl reagents such as thiophosgene or carbon disulfide in the presence of a base.
- Reaction conditions: Reflux in inert solvents like dichloromethane or chloroform.
- Yield: Typically around 70–80%, depending on reaction optimization.
N,N-Dimethylation
- Method: Methylation of the nitrogen atom using dimethyl sulfate or methyl iodide in the presence of a base such as potassium carbonate.
- Reaction conditions: Reflux in acetone or DMF.
- Outcome: Formation of This compound with yields often exceeding 75%.
Summary of Key Reaction Conditions and Data
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Oxidation of bipyridine | K₂Cr₂O₇, H₂SO₄ | 30–50°C, 30 min | >90% | Produces dihydroxamic bipyridine |
| Conversion to carbothioamide | Thiocarbonyl reagents | Reflux, inert solvent | 70–80% | Converts hydroxamic to thioamide |
| N,N-Dimethylation | Dimethyl sulfate, K₂CO₃ | Reflux, acetone/DMF | >75% | Final methylation step |
Research Findings and Data Tables
Comparative Data on Synthesis Routes
| Method | Raw Material | Catalyst/Reagent | Yield | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclization | Substituted precursors | Various | Low–moderate | Complex precursors | Low yields, complex steps |
| Ullmann coupling | 2-Halopyridines | Copper | Moderate | Well-studied | High temperature, waste |
| Catalytic dehydrogenation | Pyridine | Raney Nickel | High | Cost-effective, scalable | Requires high pressure |
| Oxidation + Thioamide formation | N,N-Dimethyl bipyridine derivatives | KMnO₄, thiocarbonyl reagents | Good | Direct, scalable | Multiple steps |
Spectroscopic Data for Key Intermediates
| Compound | IR (cm$$^{-1}$$) | Melting Point (°C) | Remarks |
|---|---|---|---|
| Hydroxamic bipyridine | 3300–3000 (O-H), 1700 (C=O) | >300 | Characteristic hydroxamic peaks |
| Carbothioamide | 1550–1350 (N–O₂), 1250 (N–O) | >300 | Thioamide-specific peaks |
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbothioamide group to other functional groups such as amines or thiols.
Substitution: The bipyridine core can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or thiols.
Scientific Research Applications
Chemistry: N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide is used as a ligand in coordination chemistry to form complexes with transition metals
Biology: In biological research, this compound can be used to study metal ion interactions with biomolecules. Its ability to form stable complexes with metal ions makes it useful in probing the roles of metal ions in biological systems.
Medicine: The compound’s metal-binding properties can be exploited in medicinal chemistry for the development of metal-based drugs. These drugs can target specific metal ions in the body, potentially leading to new treatments for diseases.
Industry: In industrial applications, N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide can be used in the synthesis of advanced materials, such as conductive polymers and coordination polymers. Its ability to form stable complexes with metals can also be utilized in catalysis and materials science.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-[2,2’-bipyridine]-6-carbothioamide involves its ability to bind to metal ions through the nitrogen atoms of the bipyridine core and the sulfur atom of the carbothioamide group. This binding can influence the electronic properties of the metal ion, leading to changes in reactivity and stability. The compound can also interact with biological molecules, such as proteins and nucleic acids, through coordination with metal ions, affecting their structure and function.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural differences between N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide and analogous bipyridine derivatives:
Key Comparative Analyses
Electronic and Coordination Properties
- Thioamide vs. Amide : The thioamide group in this compound enhances soft Lewis basicity compared to amide derivatives (e.g., ), favoring coordination with soft metals like Pd(II) or Pt(II) . In contrast, amide derivatives (e.g., N2,N6-bis(2-pyridyl)pyridine-2,6-dicarboxamide) exhibit stronger hydrogen-bonding capacity and affinity for hard metals like Fe³⁺ .
Stability and Reactivity
- Thioamides are prone to oxidation under aerobic conditions, unlike amides or hydroxamic acids. However, the dimethyl group in this compound may sterically protect the thioamide moiety, slightly enhancing stability .
- Amino-substituted bipyridines (e.g., 6-amino-2,2'-bipyridine) exhibit higher nucleophilicity but lower thermal stability due to amine reactivity .
Biological Activity
N,N-Dimethyl-[2,2'-bipyridine]-6-carbothioamide, commonly referred to as BPYTA (Bipyridyl-6-carbothioamide), is a synthetic compound that has garnered attention due to its notable biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
BPYTA is characterized by a tridentate ligand system comprising nitrogen and sulfur atoms, which allows it to effectively chelate metal ions. This property is crucial for its biological activity, particularly in inhibiting ribonucleotide reductase (RR), an enzyme essential for DNA synthesis in rapidly dividing cells.
The primary mechanism through which BPYTA exerts its biological effects is through the inhibition of ribonucleotide reductase. This enzyme is critical for converting ribonucleotides into deoxyribonucleotides, thus playing a vital role in DNA synthesis. BPYTA's interaction with RR has been shown to be reversible and time-dependent, with significant implications for its use as an antitumor agent.
Key Findings:
- Inhibition of Ribonucleotide Reductase : Studies indicate that BPYTA can destroy the tyrosyl radical in the small subunit of mouse recombinant RR (R2) when Fe(II) is present, achieving up to 73% destruction at a concentration of 50 µM after 20 minutes .
- Chelation Properties : BPYTA effectively chelates iron only in its reduced form, forming a stable complex that enhances its biological activity .
- Cellular Uptake : The iron-complexed form of BPYTA exhibits challenges in crossing cell membranes compared to the nonchelated form, suggesting that modifications may be needed to enhance its bioavailability .
Biological Activity and Therapeutic Potential
BPYTA has demonstrated various biological activities beyond RR inhibition:
- Antitumor Activity : In vitro studies on various tumor cell lines have confirmed BPYTA's potent antitumor effects. The compound shows significant cytotoxicity against several cancer types, including breast and colon cancers .
- Antimicrobial Properties : Preliminary investigations suggest that BPYTA may also possess antimicrobial properties, although further studies are required to elucidate this aspect fully .
Research Case Studies
| Study | Findings | |
|---|---|---|
| Study on RR Inhibition | BPYTA inhibited RR with a 73% reduction in tyrosyl radical at 50 µM | Strong candidate for anticancer therapy due to effective RR inhibition |
| Antitumor Efficacy | Tested against HCT116 (colon) and MCF-7 (breast) cell lines | Demonstrated significant cytotoxic effects; potential for further development |
| Chelation Studies | Stable complex formation with Fe(II) under reducing conditions | Enhances understanding of BPYTA's mechanism and potential modifications |
Future Directions
Research on BPYTA is ongoing, with several avenues for future investigation:
- In Vivo Studies : To assess the therapeutic efficacy and safety profile of BPYTA in animal models.
- Structural Modifications : Exploring derivatives of BPYTA to improve cellular uptake and enhance biological activity.
- Combination Therapies : Evaluating the effectiveness of BPYTA in combination with existing chemotherapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
